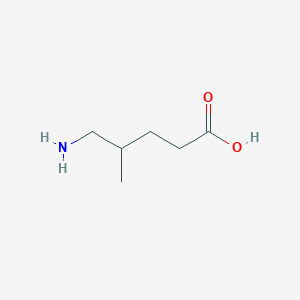
5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine: is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a cyclopropylmethoxy group at the 4-position, and an amine group at the 3-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: The pyridine derivative is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclopropylmethoxylation: The chlorinated pyridine is then reacted with cyclopropylmethanol in the presence of a base like sodium hydride to introduce the cyclopropylmethoxy group at the 4-position.
Amination: Finally, the intermediate compound is subjected to amination at the 3-position using ammonia or an amine source under suitable conditions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, sodium hydride, or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products Formed:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
Coupled Products: Complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways or receptors .
Industry: The compound finds applications in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of derivatives with specific desired properties .
Mechanism of Action
The mechanism of action of 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylmethoxy group and the amine functionality can influence the binding affinity and selectivity towards these targets. The exact pathways and molecular interactions would vary based on the specific biological system being studied .
Comparison with Similar Compounds
5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine: This compound differs in the position of the cyclopropylmethoxy group, which can lead to different chemical and biological properties.
4-Chloro-3-(cyclopropylmethoxy)pyridin-2-amine: Another positional isomer with potential variations in reactivity and application.
Uniqueness: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-chloro-4-(cyclopropylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-12-4-8(11)9(7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 |
InChI Key |
JOYHTBFSGSMACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


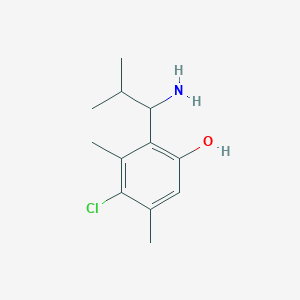
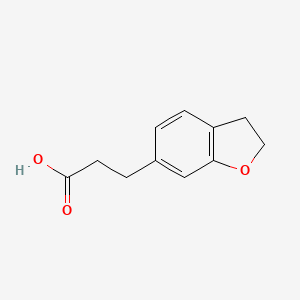
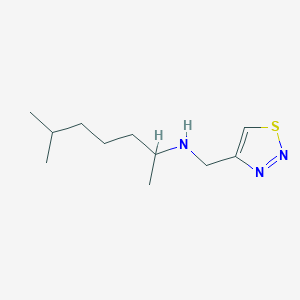
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
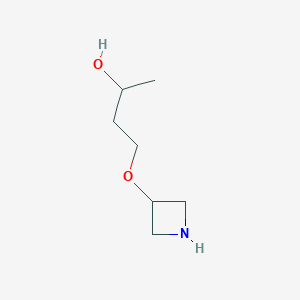
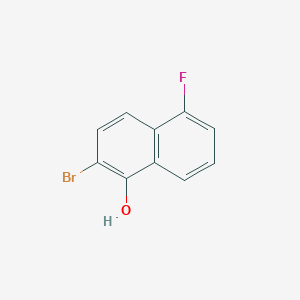
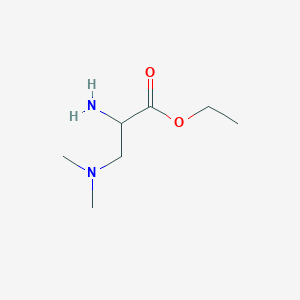

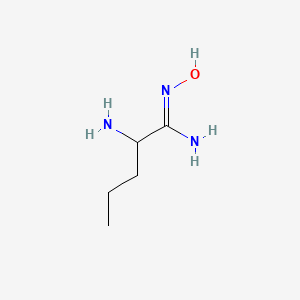
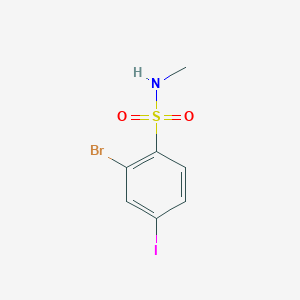
amine](/img/structure/B15274538.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)
![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
